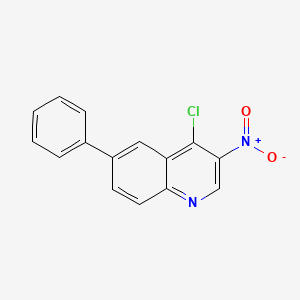
4-Chloro-3-nitro-6-phenyl-quinoline
Cat. No. B8380637
M. Wt: 284.69 g/mol
InChI Key: ROFHLJOEADATAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07998972B2
Procedure details


The title compound is prepared in analogy to Example 19e, starting from 900 mg (3.38 mmol) 3-nitro-6-phenyl-quinolin-4-ol (Example 53c) in 10 ml POCl3. The compound is crystallized from ethylacetate-hexane. mp: 144-145° C.; MS: 284 (M++1); HPLC: tret=140.51 min (Grad 1).
Name
3-nitro-6-phenyl-quinolin-4-ol
Quantity
900 mg
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1O)=[CH:11][C:10]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:9][CH:8]=2)([O-:3])=[O:2].O=P(Cl)(Cl)[Cl:23]>>[Cl:23][C:13]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:11]=2)[N:6]=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
3-nitro-6-phenyl-quinolin-4-ol
|
|
Quantity
|
900 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=NC2=CC=C(C=C2C1O)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound is crystallized from ethylacetate-hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
tret=140.51 min (Grad 1)
|
|
Duration
|
140.51 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=NC2=CC=C(C=C12)C1=CC=CC=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
